REACTION_SMILES
|
[CH2:1]([CH3:2])[NH:3][CH2:4][CH2:5][OH:6].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[ClH:19].[F:9][c:10]1[cH:11][cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]1.[H-:7].[Na+:8]>>[CH2:1]([CH3:2])[NH:3][CH2:4][CH2:5][O:6][c:10]1[cH:11][cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCNCCOc1ccc([N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |